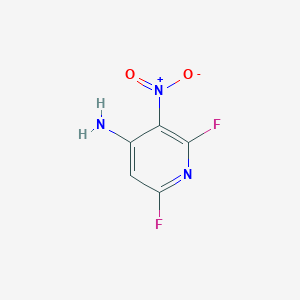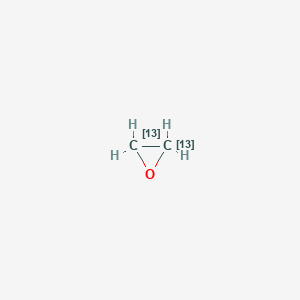
(2,3-13C2)环氧乙烷
概述
描述
“(2,3-13C2)Oxirane” is also known as "Oxirane, 2,3-dimethyl-, cis-" . It is a type of oxirane, which is a class of oxygen-containing three-membered cyclic compounds . The molecular formula of this compound is C4H8O .
Synthesis Analysis
Oxiranes can be synthesized by the epoxidation of unsaturated compounds . For example, functionally substituted oxiranes were synthesized by the epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid . Another method involves the reaction of oxiranes with carboxylic acids initiated by a tertiary amine .Molecular Structure Analysis
The molecular structure of “(2,3-13C2)Oxirane” can be viewed as a 2D Mol file or a computed 3D SD file . The structure consists of a three-membered ring containing an oxygen atom .Chemical Reactions Analysis
Oxiranes can undergo a variety of cycloaddition reactions with compounds bearing diverse unsaturated bonds . They can also undergo ring-opening reactions, which can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and the reaction conditions .科学研究应用
1. 核磁共振 (NMR) 光谱研究
(2,3-13C2) 环氧乙烷在核磁共振 (NMR) 光谱研究中发挥着重要作用。例如,已经使用 1H 和 13C NMR 光谱研究了环氧乙烷环在某些分子结构中产生的影响。这项研究提供了对环氧乙烷环的屏蔽和去屏蔽效应的见解,并有助于推断某些化合物的立体化学 (Christol, Laffite, Plénat, & Renard, 1981)。
2. 碳水化合物化学
研究集中在碳水化合物环氧乙烷衍生物上,考察它们的 13C 化学位移和相互作用。这项研究对于理解这些衍生物的化学行为及其在碳水化合物化学中的潜在应用至关重要 (Kwan, Vyas, & Szarek, 1979)。
3. 手性拆分试剂
环氧乙烷,包括 (S)-2-[(R)-氟代(苯基)甲基]环氧乙烷等衍生物,已被开发为手性拆分试剂。这些化合物用于确定 α-手性胺的对映体过量 (ee),这是手性药物和其他物质合成中的一个关键方面 (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005)。
4. 环氧化合物化学及其应用
研究已经深入探讨了涉及环氧乙烷的环氧化的一般方法。这些研究对于理解角鲨烯 2,3-氧化物和白三烯 A 等化合物的机理和生化方面非常重要,这些化合物在天然生物过程中至关重要,并且具有工业意义 (Rao, 1991)。
5. 聚合物化学
环氧乙烷已用于聚合物化学中,例如特定环氧乙烷化合物的聚合,从而形成具有独特结构和物理性质的材料。这一研究领域为开发具有在各个行业中潜在应用的新型聚合物材料做出了重大贡献 (Merlani et al., 2015)。
作用机制
The mechanism of action of oxiranes involves the opening of the three-membered ring. This can occur through an SN2 mechanism, where a strong nucleophile attacks the less substituted carbon of the oxirane . Alternatively, it can occur through an SN1 mechanism, where the more substituted carbon is the site of attack .
未来方向
The use of oxiranes in conjunction with other compounds like oxetanes has the potential to decrease chain transfer during polymerization and enhance physical properties . This area of research is still developing, and future studies may focus on further exploring the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .
属性
IUPAC Name |
(2,3-13C2)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514718 | |
| Record name | (~13~C_2_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-13C2)Oxirane | |
CAS RN |
84508-46-3 | |
| Record name | (~13~C_2_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84508-46-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


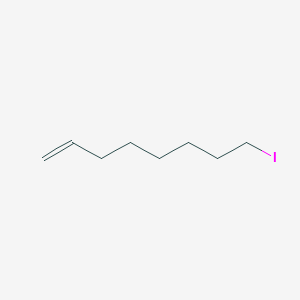

![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)

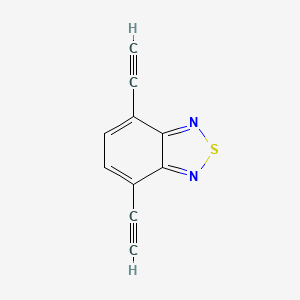
![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)
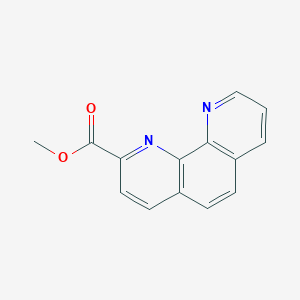

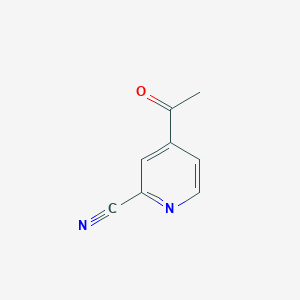
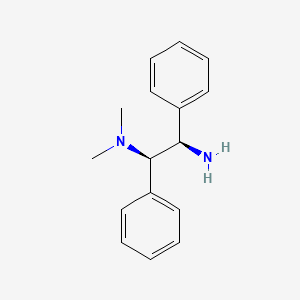
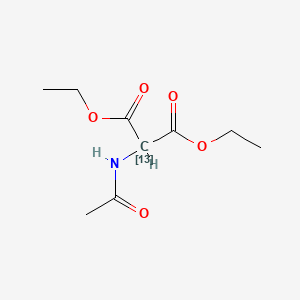
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)
